molecular formula C15H13BrO3 B113441 4-(2-Bromoethoxy)-4'-hydroxybenzophenone CAS No. 79578-62-4

4-(2-Bromoethoxy)-4'-hydroxybenzophenone

Cat. No. B113441
Key on ui cas rn: 79578-62-4
M. Wt: 321.16 g/mol
InChI Key: LEVHOJCNGNSULG-UHFFFAOYSA-N
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Patent
US05189212

Procedure details

Melting points (mp) were obtained on a capillary melting point apparatus and are uncorrected. Elemental analyses of all compounds prepared were within ±0.4% of calculated theoretical values. Reaction progress and purity of products were checked by analytical TLC using 0.2 mm silica gel plastic backed layers, and viewed under light of 254 nm wavelength. Proton NMR spectra were obtained at 90 mHz and EIMS were obtained using a direct ion probe. 4-(2-Bromoethoxy)-4'-hydroxybenzophenone was prepared by acylation of 2-phenoxyethyl bromide with 4-hydroxybenzoic acid: mp 136°-138° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][CH2:9][Br:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:11][C:12]1[CH:20]=[CH:19][C:15]([C:16](O)=[O:17])=[CH:14][CH:13]=1>>[Br:10][CH2:9][CH2:8][O:1][C:2]1[CH:7]=[CH:6][C:5]([C:16]([C:15]2[CH:19]=[CH:20][C:12]([OH:11])=[CH:13][CH:14]=2)=[O:17])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)CCBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Melting points (mp) were obtained on a capillary
CUSTOM
Type
CUSTOM
Details
Elemental analyses of all compounds prepared
CUSTOM
Type
CUSTOM
Details
Reaction progress and purity of products
CUSTOM
Type
CUSTOM
Details
Proton NMR spectra were obtained at 90 mHz
CUSTOM
Type
CUSTOM
Details
EIMS were obtained

Outcomes

Product
Name
Type
product
Smiles
BrCCOC1=CC=C(C(=O)C2=CC=C(C=C2)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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